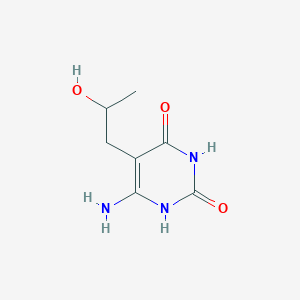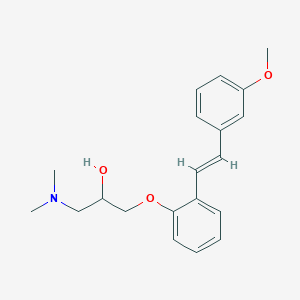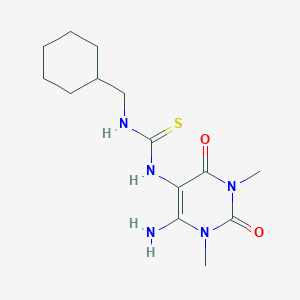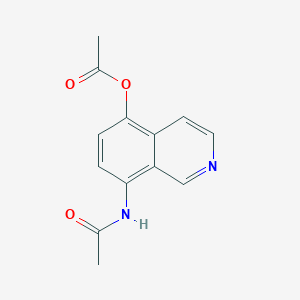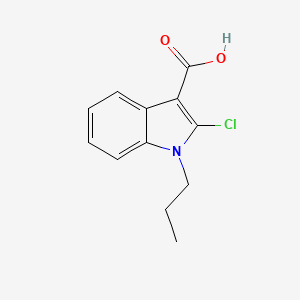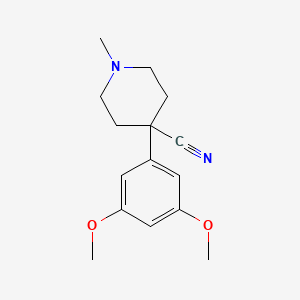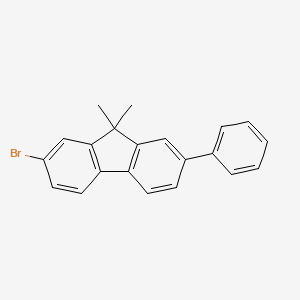
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is a chemical compound with the molecular formula C21H17Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 7-position. This compound is known for its high electron delocalization and fluorescence properties, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethyl-7-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane, room temperature to elevated temperatures.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices
Mécanisme D'action
The mechanism of action of 2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is primarily related to its ability to participate in electron delocalization and conjugation. This property makes it an effective material for use in electronic devices, where it can facilitate charge transport and emission of light. The compound interacts with molecular targets through π-electron interactions, contributing to its high fluorescence and electron mobility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Lacks the phenyl group at the 7-position, resulting in different electronic properties.
2,7-Dibromo-9,9-dimethylfluorene: Contains an additional bromine atom at the 7-position, affecting its reactivity and applications.
2-Bromo-9,9-diphenylfluorene: Contains an additional phenyl group at the 9-position, altering its steric and electronic characteristics
Uniqueness
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring high electron mobility and fluorescence, such as in OLEDs and biological imaging .
Propriétés
Formule moléculaire |
C21H17Br |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
2-bromo-9,9-dimethyl-7-phenylfluorene |
InChI |
InChI=1S/C21H17Br/c1-21(2)19-12-15(14-6-4-3-5-7-14)8-10-17(19)18-11-9-16(22)13-20(18)21/h3-13H,1-2H3 |
Clé InChI |
MHIHHDLETNVZHE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


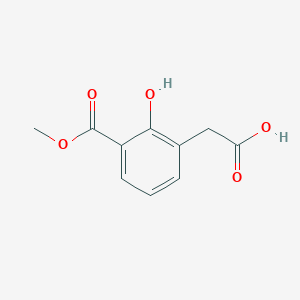
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
